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Compound of Interest

Compound Name: MK-8033

Cat. No.: B7980975 Get Quote

For researchers and drug development professionals investigating the c-Met/Ron dual kinase

inhibitor MK-8033, a thorough understanding of its dose-limiting toxicity (DLT) profile is critical

for experimental design and data interpretation. This technical support center provides a

comprehensive overview of the key findings from the first-in-human phase I clinical trial,

including troubleshooting guides and frequently asked questions to address specific

challenges.

Dose-Limiting Toxicity Data Summary
The following table summarizes the dose-limiting toxicities observed during the phase I dose-

escalation study of MK-8033 in patients with advanced solid tumors.[1][2]

Dose Level
Dose (mg,
twice daily)

Number of
Patients with
DLTs

Type of Dose-
Limiting
Toxicity

Grade

5 550 1 Not Specified Not Specified

6 750 1 Not Specified Not Specified

7 1050 2 Not Specified Not Specified

8 1500 2 Not Specified Not Specified

The Maximum Tolerated Dose (MTD) was determined to be 750 mg twice daily.[1][2]
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Most Frequent Toxicities (All Grades):

Toxicity Percentage of Patients

Fatigue 28.3%

Nausea 21.7%

Alopecia 19.6%

These toxicities were predominantly Grade 1 or 2.[1][2]

Specific Dose-Limiting Toxicities Observed Across Dose Levels:[1][2]

Fatigue (Grade 3)

Nausea (Grade 2 and 3)

Vomiting (Grade 2 and 3)

Transaminitis (Grade 3 elevated ALT and AST)

Elevated blood amylase (Grade 3)

Hypokalemia (Grade 4)

Experimental Protocols
Phase I Dose-Escalation Study Design
The first-in-human trial of MK-8033 was a phase I, multicenter, open-label, dose-escalation

study in patients with advanced solid tumors.[1][3]

Objectives:[1][3][4]

Primary: To determine the safety, tolerability, and maximum tolerated dose (MTD) of MK-
8033.
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Secondary: To evaluate the pharmacokinetic (PK) profile, pharmacodynamic (PD) effects,

and preliminary anti-tumor activity.

Methodology:[1]

Dose Escalation: An accelerated continual reassessment method was employed.

Patient Population: 46 patients were treated across nine dose levels, ranging from 100 mg to

3000 mg daily.[2]

Definition of Dose-Limiting Toxicity (DLT): A DLT was defined as any of the following events

occurring during the first cycle of treatment:

Grade ≥ 3 non-hematologic toxicity (with the exception of alopecia or inadequately treated

nausea/vomiting/diarrhea).

Grade 4 hematologic toxicity (with exceptions for Grade 3 neutropenic fever and

thrombocytopenia).

Any treatment-related toxicity that resulted in a treatment delay of more than 3 weeks.[1]

[2]

Visualizing Key Pathways and Processes
MK-8033 Mechanism of Action: c-Met Signaling Pathway
MK-8033 is a small-molecule inhibitor that preferentially binds to the activated conformation of

the c-Met receptor tyrosine kinase.[1][5] This inhibition blocks downstream signaling pathways

implicated in tumor growth, proliferation, and metastasis.[2]
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Simplified c-Met Signaling Pathway and MK-8033 Inhibition
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Caption: Inhibition of c-Met signaling by MK-8033.

Experimental Workflow: Phase I Dose Escalation
The following diagram illustrates the workflow of the dose-escalation portion of the MK-8033
Phase I clinical trial.
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MK-8033 Phase I Dose Escalation Workflow
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Caption: Workflow for determining the MTD of MK-8033.
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Troubleshooting and FAQs
Q1: How should I interpret the reported DLTs in the context of my preclinical studies?

A1: The DLTs observed in the clinical trial (fatigue, nausea, vomiting, transaminitis, and

hypokalemia) provide crucial information for monitoring in vivo preclinical models.[1][2] While

the specific manifestations of toxicity may differ between species, it is advisable to incorporate

comprehensive metabolic panels and regular clinical observations focusing on these

parameters in your animal studies. This will help in establishing a therapeutic window and

anticipating potential safety issues.

Q2: The MTD was determined to be 750 mg twice daily. How does this translate to dosing in

our in vitro or in vivo models?

A2: Direct extrapolation of the human MTD to preclinical models is not straightforward due to

differences in metabolism and pharmacokinetics. The clinical trial publication notes that a

twice-daily dose of 100 mg/kg in a mouse xenograft model was well-tolerated and achieved

plasma concentrations exceeding the IC50 for target inhibition.[2] For in vitro studies, the IC50

of 1 nM for the HGF/c-Met axis provides a starting point for concentration-response

experiments.[2] It is recommended to perform dose-ranging studies in your specific models to

determine the optimal concentration or dose that balances efficacy and toxicity.

Q3: We are observing toxicities in our animal models that were not reported as DLTs in the

clinical trial. What could be the reason?

A3: There are several potential reasons for this discrepancy:

Species-Specific Differences: The metabolic pathways and off-target effects of MK-8033 may

differ between humans and your animal model.

Study Duration: The DLT assessment period in the clinical trial was the first cycle.[1][2]

Longer-term exposure in your preclinical studies may reveal cumulative toxicities.

Underlying Conditions: The patient population in the clinical trial had advanced solid tumors

and may have had different baseline health statuses compared to your animal models.[1][3]
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It is important to thoroughly characterize any novel toxicities observed in your models and

consider their potential relevance to human safety.

Q4: What is the significance of MK-8033 preferentially binding to the activated conformation of

c-Met?

A4: This preferential binding is a key characteristic of MK-8033.[1][5] It suggests that the

inhibitor may have greater potency in tumors where the c-Met pathway is constitutively

activated. This could lead to a wider therapeutic index, as the inhibitor may be less active

against the inactive form of the receptor in normal tissues. This characteristic may also result in

equal potency against a panel of oncogenic activating mutations of c-Met.[5]

Q5: Why was the clinical development of MK-8033 discontinued despite being well-tolerated?

A5: The publication of the phase I trial states that further clinical development of MK-8033 was

discontinued by the company.[1] While the drug was well-tolerated, it showed limited clinical

activity, with only one patient achieving a partial response.[1][2] This highlights the challenge of

translating preclinical efficacy into clinical benefit.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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